3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
Overview
Description
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is a heterocyclic organic compound with the molecular formula C8H11IN2. It is characterized by a pyrazole ring substituted with a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and an iodine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole typically involves the cyclocondensation of suitable precursors. One common method is the reaction of a cyclopropyl-substituted hydrazine with an ethyl-substituted 1,3-dicarbonyl compound, followed by iodination at the 4-position of the pyrazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino derivatives, while cycloaddition can produce fused ring systems .
Scientific Research Applications
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and substituents. The iodine atom may play a role in enhancing binding affinity or selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1-ethyl-4-bromo-1H-pyrazole
- 3-Cyclopropyl-1-ethyl-4-chloro-1H-pyrazole
- 3-Cyclopropyl-1-ethyl-4-fluoro-1H-pyrazole
Uniqueness
3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance certain chemical and biological properties .
Properties
IUPAC Name |
3-cyclopropyl-1-ethyl-4-iodopyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c1-2-11-5-7(9)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCCNUCJXFNXKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CC2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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